molecular formula C10H9N3O B1417407 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 36993-94-9

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B1417407
CAS No.: 36993-94-9
M. Wt: 187.2 g/mol
InChI Key: OUSYWCQYMPDAEO-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: is a chemical compound belonging to the class of 1,2,4-triazines. It is a metabolite of metamitron, a widely used herbicide. The compound is characterized by the replacement of the amino group in metamitron with a hydrogen atom. Its chemical formula is C₁₀H₉N₃O, and it has a molecular mass of 187.20 g/mol .

Scientific Research Applications

Chemistry: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is used in research to study the chemical properties and reactivity of triazine compounds. It serves as a model compound for understanding the behavior of similar herbicides and their metabolites .

Biology: In biological research, metamitron-desamino is studied for its effects on plant physiology and its role as a metabolite of metamitron. It helps in understanding the metabolic pathways and degradation processes of herbicides in plants .

Medicine: While not directly used in medicine, the study of metamitron-desamino contributes to the broader understanding of triazine compounds, some of which have medicinal properties .

Industry: In the agricultural industry, metamitron-desamino is relevant as a metabolite of metamitron, which is used to control weeds in various crops. Understanding its properties and behavior helps in assessing the environmental impact and efficacy of herbicides .

Mechanism of Action

Target of Action

The primary target of the compound 3-Methyl-6-phenyl-4H-[1,2,4]triazin-5-one, also known as Metamitron-desamino, is photosystem II . This photosystem is a crucial component of the photosynthetic electron transport chain in plants, playing a vital role in the conversion of light energy into chemical energy .

Mode of Action

Metamitron-desamino disrupts photosystem II, inhibiting electron transport . This disruption prevents the photosynthetic process, thereby inhibiting the plant’s ability to produce the energy it needs to grow . It is applied as a foliar spray, and is absorbed effectively through the leaf surface and the roots .

Biochemical Pathways

By inhibiting photosystem II, Metamitron-desamino disrupts the photosynthetic electron transport chain . This disruption affects the light-dependent reactions of photosynthesis, preventing the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle). The downstream effect is a reduction in the synthesis of glucose and other organic compounds, leading to the cessation of plant growth .

Pharmacokinetics

Metamitron-desamino is highly soluble in water . Once applied, it is absorbed through the leaf surface and the roots, and is translocated acropetally to the leaves of the target plants . The compound can be moderately persistent in some soil systems depending on local conditions .

Result of Action

The molecular and cellular effects of Metamitron-desamino’s action result in the inhibition of photosynthesis and the cessation of plant growth . By disrupting the photosynthetic process, the compound deprives the plant cells of the energy they need to carry out vital functions, leading to the plant’s death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Metamitron-desamino. For instance, its solubility in water allows it to be easily applied as a foliar spray and absorbed by the plant . . Additionally, its persistence in soil can be influenced by factors such as soil type, temperature, and moisture .

Safety and Hazards

The safety data sheet for Metamitron-desamino can be found at LGC Standards .

Future Directions

Metamitron and its main metabolite desamino-metamitron are frequently detected in surface waters . Further studies are needed to understand the degradation of metamitron in water-sediment systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can be synthesized through the chemical transformation of metamitron. The process involves the removal of the amino group from metamitron, resulting in the formation of metamitron-desamino. Specific reaction conditions and reagents used in this transformation are not widely documented, but it typically involves standard organic synthesis techniques .

Industrial Production Methods: Industrial production of metamitron-desamino is not extensively detailed in the literature. it is likely produced as a byproduct or metabolite during the manufacturing and application of metamitron-based herbicides .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its specific structure as a deaminated metabolite of metamitron. This structural difference influences its chemical reactivity and biological activity compared to other triazine compounds .

Properties

IUPAC Name

3-methyl-6-phenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYWCQYMPDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190483
Record name 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36993-94-9
Record name Desaminometamitron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36993-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036993949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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